molecular formula C26H26N4O2S B11666950 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11666950
M. Wt: 458.6 g/mol
InChI Key: ABUFTFCGFZYGPJ-JVWAILMASA-N
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Description

N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides and hydrazones. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes an ethoxyphenyl group, a benzodiazole moiety, and a sulfanylacetohydrazide linkage, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE typically involves the condensation of appropriate acid hydrazides with carbonyl compounds (e.g., aldehydes or ketones) in the presence of a solvent such as ethanol or methanol . The reaction is often catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can replace existing groups under appropriate conditions.

    Condensation: It can participate in condensation reactions with other carbonyl compounds, forming new hydrazone derivatives.

Scientific Research Applications

N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new antibacterial, antifungal, and anticancer agents.

    Medicine: Due to its biological properties, it is studied for its potential therapeutic applications in treating various diseases.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis (programmed cell death).

Comparison with Similar Compounds

N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:

    Hydrazones: These compounds share a similar hydrazone linkage but may differ in their substituents, leading to variations in biological activity.

    Benzodiazoles: Compounds containing the benzodiazole moiety exhibit diverse biological activities and can be used in drug design.

    Sulfanylacetohydrazides: These compounds have a similar sulfanylacetohydrazide linkage and are studied for their potential therapeutic applications.

The uniqueness of N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H26N4O2S/c1-3-32-24-11-7-4-8-21(24)16-27-29-25(31)18-33-26-28-22-9-5-6-10-23(22)30(26)17-20-14-12-19(2)13-15-20/h4-16H,3,17-18H2,1-2H3,(H,29,31)/b27-16+

InChI Key

ABUFTFCGFZYGPJ-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C

Origin of Product

United States

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